Chlorhydrate de L-homoarginine

Vue d'ensemble

Description

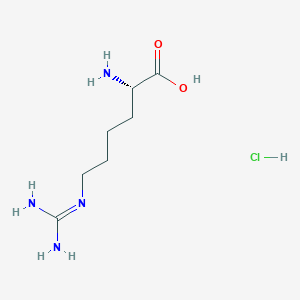

- Son nom systématique est N6-(aminoiminométhyl)-L-lysine, monochlorhydrate .

- Il se présente sous forme de solide cristallin et a une formule moléculaire de C7H16N4O2 • HCl avec une masse molaire de 224,7 g/mol .

- Contrairement aux acides aminés essentiels, la L-homoarginine est considérée comme non essentielle car l'organisme humain peut la synthétiser.

Chlorhydrate de L-Homoarginine: (Numéro CAS : 1483-01-8) est un dérivé d'acide aminé.

Applications De Recherche Scientifique

Physiological Effects and Mechanisms

L-Homoarginine is known for its role in enhancing nitric oxide (NO) availability, which is crucial for endothelial function. Research indicates that higher serum concentrations of L-homoarginine correlate with improved vascular health and reduced cardiovascular risks. A study involving male patients with intermittent claudication demonstrated that increased levels of L-homoarginine were associated with a lower risk of symptomatic peripheral arterial disease (PAD) and all-cause mortality .

Table 1: Summary of Physiological Effects

| Application | Mechanism | Outcome |

|---|---|---|

| Endothelial function improvement | Increases NO availability | Better vascular health |

| Cardiovascular risk reduction | Lowers PAD symptoms | Decreased mortality risk |

| Insulin secretion stimulation | Modulates pancreatic function | Potential diabetes management |

Cardiovascular Health

L-Homoarginine has been studied for its cardiovascular benefits. In a randomized controlled trial, oral supplementation with L-homoarginine significantly increased plasma concentrations, suggesting its potential as a therapeutic agent in managing cardiovascular diseases . The compound's ability to enhance endothelial function may lead to improved outcomes in patients with conditions such as hypertension and heart failure.

Diabetes Management

Research indicates that L-homoarginine may influence insulin secretion, making it a candidate for diabetes management. In animal models, it has been shown to suppress exocrine pancreatic activity, which could lead to enhanced insulin sensitivity . This effect suggests a dual role in both glucose metabolism and vascular health.

Table 2: Clinical Studies on L-Homoarginine

Biochemical Research

L-Homoarginine serves as an important tool in biochemical research, particularly in studies related to amino acid metabolism and enzyme activity. Its structural similarity to L-arginine allows researchers to explore its competitive inhibition properties on various metabolic pathways.

Enzyme Interaction Studies

Studies have shown that L-homoarginine can inhibit enzymes involved in amino acid transport and metabolism, such as lysine transporters. This inhibition can provide insights into amino acid homeostasis and metabolic disorders .

Pharmacological Research

Pharmacological studies have investigated the effects of L-homoarginine on amino acid homeostasis in animal models. For instance, intraperitoneal administration of L-homoarginine demonstrated dose-dependent effects on plasma concentrations of related amino acids and metabolites . These findings are crucial for understanding the pharmacodynamics of L-homoarginine in therapeutic contexts.

Mécanisme D'action

Target of Action

L-Homoarginine hydrochloride primarily targets Nitric Oxide Synthase (NOS) , an enzyme responsible for the production of nitric oxide . It also inhibits Tissue Nonspecific Alkaline Phosphatase (TNALP) and the cellular transport of arginine by a sodium-independent high-affinity y+ transporter .

Mode of Action

L-Homoarginine hydrochloride interacts with its targets in a unique way. As a substrate for NOS, it participates in the production of nitric oxide . It also acts as an inhibitor of TNALP and the cellular transport of arginine .

Biochemical Pathways

L-Homoarginine hydrochloride is involved in several biochemical pathways. It is synthesized from L-arginine and L-lysine by the enzyme Arginine:glycine amidinotransferase (AGAT) . It also plays a role in the regulation of the metabolism of its structural homologue L-arginine via multiple pathways, including nitric oxide synthase .

Pharmacokinetics

It is known that the compound is safe when acutely and chronically administered as a nutritional supplement or in the form of dietary proteins in animals and humans .

Result of Action

The molecular and cellular effects of L-Homoarginine hydrochloride’s action are diverse. It has been found to inhibit the growth of osteosarcoma tumor cells . The substitution of homoarginine for arginine or lysine renders proteins resistant to proteolysis by trypsin .

Analyse Biochimique

Biochemical Properties

L-Homoarginine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It serves as a substrate for nitric oxide (NO) synthase , playing a crucial role in the production of nitric oxide, a key signaling molecule in numerous biological processes . It also inhibits alkaline phosphatase isoenzymes .

Cellular Effects

L-Homoarginine hydrochloride influences cell function in several ways. It inhibits the cellular transport of arginine by a sodium-independent high-affinity y+ transporter . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, L-Homoarginine hydrochloride exerts its effects through various mechanisms. It acts as a competitive inhibitor of certain enzymes, altering their activity and thus influencing gene expression . It also binds to biomolecules, affecting their function and the overall biochemical environment within the cell .

Metabolic Pathways

L-Homoarginine hydrochloride is involved in several metabolic pathways. It is synthesized from L-arginine through the action of arginine:glycine amidinotransferase (AGAT), with L-ornithine being a co-product . This process can affect metabolic flux and metabolite levels within the cell.

Transport and Distribution

L-Homoarginine hydrochloride is transported within cells and tissues via cationic amino acid transporters . It can interact with these transporters, influencing its localization and accumulation within the cell .

Méthodes De Préparation

Voies de synthèse : La L-homoarginine peut être synthétisée par différentes voies, notamment la synthèse chimique ou les méthodes enzymatiques.

Conditions de réaction : Les conditions spécifiques dépendent de la voie de synthèse choisie.

Production industrielle : Bien qu'il n'existe pas de méthode de production industrielle à grande échelle, les laboratoires de recherche peuvent préparer la L-homoarginine pour des études scientifiques.

Analyse Des Réactions Chimiques

Réactions : La L-homoarginine peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants : Les réactifs et conditions spécifiques varient en fonction de la réaction souhaitée.

Principaux produits : Les produits formés dépendent de la réaction spécifique. Par exemple, l'oxydation peut produire différents groupes fonctionnels.

Comparaison Avec Des Composés Similaires

- La L-homoarginine est unique en raison de ses effets inhibiteurs spécifiques sur les phosphatases alcalines.

- Des composés similaires comprennent d'autres acides aminés et leurs dérivés.

Activité Biologique

L-Homoarginine hydrochloride (HOMOARG) is a non-proteinogenic amino acid that has garnered attention for its biological activities, particularly in cardiovascular health and metabolic regulation. This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant research findings.

L-Homoarginine is primarily known for its role in modulating nitric oxide (NO) synthesis and inhibiting arginase activity. The compound serves as a weak substrate for nitric oxide synthases (NOS) and acts as an inhibitor of arginases, which are enzymes that convert L-arginine to ornithine and urea.

- Nitric Oxide Synthesis : By inhibiting arginase, HOMOARG increases the availability of L-arginine, thereby enhancing NO production. This process is crucial for vascular homeostasis and may contribute to protective effects against cardiovascular diseases .

- Inhibition of Arginase : Studies have demonstrated that HOMOARG can inhibit both arginase 1 and arginase 2 activities in vitro. For instance, at concentrations of 1 mM and 10 mM, HOMOARG inhibited arginase 1 activity by 14% and 50%, respectively, while similar effects were observed for arginase 2 .

- Alkaline Phosphatase Inhibition : HOMOARG has also been identified as a specific inhibitor of liver-type alkaline phosphatase, which plays a role in various metabolic processes .

Cardiovascular Health

Research indicates that low plasma levels of L-homoarginine are associated with increased risks of cardiovascular events. Supplementation with HOMOARG has been shown to enhance plasma concentrations significantly, suggesting its potential as a therapeutic agent for improving vascular function.

- Case Study : A clinical trial involving young volunteers demonstrated that oral supplementation of 125 mg L-homoarginine daily increased plasma levels fourfold after one dose and sevenfold after four weeks. This increase correlated with improvements in various cardiovascular parameters .

Metabolic Regulation

HOMOARG is involved in glucose metabolism and may influence hepatic functions. Animal studies have shown that dietary supplementation with L-arginine can enhance the synthesis of L-homoarginine, indicating a potential link between dietary intake and metabolic health .

Research Findings

A summary of key findings from recent studies on L-homoarginine is presented in the table below:

Propriétés

IUPAC Name |

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKBVNVCKUYUDM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342617 | |

| Record name | L-Homoarginine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-01-8 | |

| Record name | L-Homoarginine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homoarginine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-homoarginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.